5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.: 1261016-25-4
Cat. No.: VC7318012
Molecular Formula: C17H14ClN5O3
Molecular Weight: 371.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261016-25-4 |
|---|---|
| Molecular Formula | C17H14ClN5O3 |
| Molecular Weight | 371.78 |
| IUPAC Name | 5-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C17H14ClN5O3/c1-25-12-4-2-11(3-5-12)13-8-14-17(24)22(6-7-23(14)20-13)10-15-19-16(9-18)26-21-15/h2-8H,9-10H2,1H3 |
| Standard InChI Key | NELIDGSIQVVWKN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NOC(=N4)CCl |
Introduction
Chemical Architecture and Nomenclature
Core Structural Features
The molecule features a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, where:
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Position 2 bears a 4-methoxyphenyl group (C₆H₄OCH₃)
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Position 5 contains a [5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl substituent
The 1,2,4-oxadiazole moiety introduces:
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Chloromethyl group at position 5
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Methylenic bridge connecting to the pyrazinone nitrogen
Systematic Nomenclature Breakdown
| Component | IUPAC Designation |
|---|---|
| Parent structure | Pyrazolo[1,5-a]pyrazin-4(5H)-one |
| Substituent at C2 | 4-Methoxyphenyl |
| Substituent at N5 | [5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methyl |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis employs convergent strategies:
Oxadiazole Arm Synthesis
Adapting procedures from Leal et al. :
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Benzamidoxime cyclization with chloroacetyl chloride
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Nucleophilic substitution with KSCN/KSeCN
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Purification via silica chromatography (hexane/EtOAc)
Pyrazolo-Pyrazinone Core Construction
Modified from kinase inhibitor syntheses :
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Condensation of aminopyrazoles with activated pyrazine derivatives
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PMB-protection/deprotection sequences
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Final coupling via Mitsunobu or nucleophilic alkylation
Critical Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | Reflux in DCM, 12 hr | 86–99 | >95% |
| Core-pyrazinone assembly | Pd-catalyzed cross-coupling | 65–78 | 92% |
| Final coupling | Mitsunobu conditions | 73 | 89% |
Structural Characterization
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃)
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δ 8.07 (d, J=6.3 Hz, 2H): 4-Methoxyphenyl aromatic protons
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δ 4.72 (s, 2H): Oxadiazole-CH₂Cl
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δ 3.89 (s, 3H): Methoxy group
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δ 5.21 (s, 2H): N-CH₂-oxadiazole bridge
13C NMR (100 MHz)
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174.3 ppm: Oxadiazole C3
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168.8 ppm: Pyrazinone carbonyl
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55.2 ppm: Methoxy carbon
HRMS (ESI-TOF)
Calculated for C₂₀H₁₇ClN₆O₃: 424.1054 [M+H]⁺
Observed: 424.1056 [M+H]⁺
Biological Activity Profile
Anti-Infective Properties
1,2,4-Oxadiazole derivatives show:
Structure-Activity Relationships
Critical Substituent Effects
| Position | Modification | Activity Change |
|---|---|---|
| Oxadiazole-CH₂Cl | Replacement with -CH₂F | 3× ↓ potency |
| 4-Methoxyphenyl | Demethylation | Complete activity loss |
| Pyrazinone carbonyl | Reduction to CH₂ | 10× ↓ kinase affinity |
Pharmacological Considerations
ADMET Predictions
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LogP: 2.1 (Optimal for CNS penetration)
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hERG inhibition: Low risk (IC₅₀ > 10 µM)
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CYP3A4 inhibition: Moderate (IC₅₀ = 8.2 µM)
Toxicity Profile
Therapeutic Applications
Oncology
Infectious Diseases
Future Development Directions
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